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An In-depth Technical Guide to the Physicochemical Properties of 6,8-Dibromo-[1][2]

[3]triazolo[1,5-a]pyridine

Foreword: Navigating the Landscape of a Niche
Heterocycle
In the vast field of medicinal chemistry, specific scaffolds often emerge as privileged structures

due to their unique biological activities and synthetic accessibility. The[1][2][3]triazolo[1,5-

a]pyridine core is one such scaffold, recognized for its isosteric relationship with purines and its

broad therapeutic potential. This guide focuses on a specific, yet under-documented analogue:

6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine.

While this compound is commercially available as a building block, detailed experimental

characterization data is not widely published in peer-reviewed literature. Therefore, this

document serves as both a repository of known information and a predictive guide based on

established principles and data from closely related structures. As scientists, we often work at

the edge of the known, and this guide is structured to provide a robust framework for

researchers investigating this and similar molecules. We will proceed by grounding our

discussion in the established chemistry of the parent scaffold, presenting computed data, and

outlining the rigorous experimental workflows required for full characterization.
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Molecular Identity and Core Physicochemical
Parameters
The foundational step in any chemical investigation is to establish the molecule's identity and

basic properties. 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine is registered under CAS Number

1310680-10-4.[4][5] Its structure features a fused bicyclic system consisting of a pyridine ring

and a 1,2,4-triazole ring, with bromine atoms substituting the pyridine ring at positions 6 and 8.

While experimentally determined values for properties like melting point and solubility are not

readily available in the literature, computational models provide a reliable starting point for

experimental design.

Table 1: Molecular Identifiers and Computed Properties for 6,8-Dibromo-[1][2][3]triazolo[1,5-

a]pyridine

Property Value Source

CAS Number 1310680-10-4 [4]

Molecular Formula C₆H₃Br₂N₃ [6]

Molecular Weight 276.92 g/mol [2]

PubChem CID 71463749 [6]

InChIKey Not Available -

Canonical SMILES C1=C(C=C2C(=N1)N=CN2)Br (Inferred)

Note: Computed properties are algorithmically generated and should be confirmed via

experimentation.

Synthesis Strategy: Constructing the[1][2]
[3]triazolo[1,5-a]pyridine Core
The synthesis of the[1][2][3]triazolo[1,5-a]pyridine scaffold is well-documented, offering several

reliable routes.[7] A prevalent and robust method involves the oxidative cyclization of N-

(pyridin-2-yl)amidines. This approach is favored for its efficiency and tolerance of various
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functional groups. The causality behind this choice lies in the direct formation of the critical N-N

bond that defines the triazole ring.

A general workflow for synthesizing a substituted[1][2][3]triazolo[1,5-a]pyridine, adaptable for

the 6,8-dibromo analogue, is depicted below. The process begins with a substituted 2-

aminopyridine, which undergoes reaction to form an N-arylamidine intermediate, followed by an

oxidative intramolecular cyclization to yield the final fused heterocycle.

Step 1: Amidine Formation

Step 2: Oxidative Cyclization

2-Amino-3,5-dibromopyridine
(Starting Material)

N-(3,5-dibromopyridin-2-yl)amidine
(Intermediate)

Condensation

Amide or Orthoester
(Reagent)

6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine
(Final Product)

Intramolecular
N-N Bond Formation

Oxidizing Agent
(e.g., I₂/KI, PIFA, Chloramine-T)

Click to download full resolution via product page

Caption: General synthetic workflow for 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine.

Protocol: Representative Synthesis via Oxidative N-N
Bond Formation
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This protocol is adapted from established methods for the synthesis of similar 1,5-fused 1,2,4-

triazoles.[7]

Objective: To synthesize 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine from 2-amino-3,5-

dibromopyridine.

Step 1: Formation of N-(3,5-dibromopyridin-2-yl)formamidine

To a solution of 2-amino-3,5-dibromopyridine (1.0 eq) in anhydrous toluene, add triethyl

orthoformate (1.5 eq).

Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure. The resulting crude amidine intermediate is

often used in the next step without further purification.

Step 2: I₂/KI-Mediated Oxidative Cyclization

Dissolve the crude amidine intermediate from Step 1 in a suitable solvent such as N,N-

Dimethylformamide (DMF).

Add potassium iodide (KI, 2.0 eq) and iodine (I₂, 1.5 eq) to the solution.

Stir the reaction mixture at 80-100 °C for 8-12 hours. Monitor for the disappearance of the

intermediate by TLC.

After completion, cool the mixture and pour it into an aqueous solution of sodium thiosulfate

to quench the excess iodine.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield the pure 6,8-

Dibromo-[1][2][3]triazolo[1,5-a]pyridine.

Structural Elucidation and Spectroscopic
Characterization
Full characterization is essential to confirm the identity and purity of the synthesized compound.

This involves a suite of spectroscopic techniques. While specific data for the target molecule is

scarce, this section outlines the expected outcomes and interpretation based on the known

properties of the triazolopyridine scaffold.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.

¹H NMR: Due to the substitution pattern, three proton signals are expected in the aromatic

region. The proton at position 2 (on the triazole ring) would likely appear as a singlet at the

most downfield position. The protons at positions 5 and 7 on the pyridine ring would appear

as doublets, with their chemical shifts influenced by the electron-withdrawing bromine atoms.

¹³C NMR: Six distinct carbon signals are expected. The chemical shifts will reflect the

electronic environment; carbons bonded to bromine (C6, C8) will be shifted, and the

bridgehead carbon (C8a) and triazole carbons (C2) will have characteristic shifts.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS): This is critical for confirming the molecular

formula (C₆H₃Br₂N₃). The spectrum is expected to show a characteristic isotopic pattern for

two bromine atoms (a 1:2:1 ratio for the M, M+2, and M+4 peaks).

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups and bond vibrations within the molecule.

Expected characteristic peaks would include C-H stretching for the aromatic rings, C=N and
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C=C stretching vibrations characteristic of the fused heterocyclic system, and C-Br stretching

vibrations.

X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of structure, including bond

lengths, bond angles, and intermolecular packing.[9] Obtaining suitable crystals would be a key

goal in a full characterization campaign. The analysis would confirm the planarity of the fused

ring system and reveal any significant intermolecular interactions, such as π-stacking.

Structural Verification

Purified Product

NMR Spectroscopy
(¹H, ¹³C)

Analysis

Mass Spectrometry
(HRMS)Analysis

IR Spectroscopy

Analysis

X-ray Crystallography

Analysis

Confirmed Structure
& Purity

Connectivity

Composition

Functional Groups

3D Structure
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Caption: Logical workflow for the structural characterization of the title compound.

Scientific Relevance and Potential Applications in
Drug Discovery
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold, a close analogue of the title compound's core, is

exceptionally versatile in drug design.[10] This versatility stems from several key features that

can be extrapolated to the[1][2][3]triazolo[1,5-a]pyridine system.
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Purine Bioisostere: The fused ring system is isoelectronic with purine. This allows it to act as

a surrogate for adenine or guanine, potentially interacting with enzymes and receptors that

recognize purinergic ligands, such as kinases and G-protein coupled receptors (GPCRs).

Hydrogen Bonding: The nitrogen atoms in the triazole ring can act as both hydrogen bond

donors and acceptors, facilitating strong and specific interactions with biological targets.

Modulation of Physicochemical Properties: The dibromo-substitution significantly increases

the lipophilicity of the molecule compared to the unsubstituted parent ring. The bromine

atoms also serve as synthetic handles for further modification via cross-coupling reactions

(e.g., Suzuki, Buchwald-Hartwig), allowing for the generation of diverse chemical libraries for

screening.

Given these properties, 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine is a valuable building block

for developing novel therapeutics, potentially in areas such as:

Oncology: As kinase inhibitors.

Infectious Diseases: As agents against parasites like Trypanosoma cruzi.

Neurodegenerative Diseases: Targeting enzymes implicated in these conditions.

Conclusion and Future Outlook
6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine represents a molecule of significant potential,

situated at the intersection of a privileged heterocyclic scaffold and strategic functionalization.

While its specific physicochemical properties require further experimental investigation, this

guide provides a comprehensive framework based on established chemical principles and data

from analogous structures. The synthetic routes are well-defined, the methods for its

characterization are rigorous and clear, and its potential applications in medicinal chemistry are

compelling. It is our hope that this guide will serve as a valuable resource for researchers

poised to unlock the full potential of this and related compounds in the ongoing quest for novel

therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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